molecular formula C6H8BrN3 B6273884 4-bromo-2-cyclobutyl-2H-1,2,3-triazole CAS No. 1808094-57-6

4-bromo-2-cyclobutyl-2H-1,2,3-triazole

Cat. No.: B6273884
CAS No.: 1808094-57-6
M. Wt: 202.1
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Description

4-bromo-2-cyclobutyl-2H-1,2,3-triazole is a chemical compound with the molecular formula C6H8BrN3 and a molecular weight of 202.1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-cyclobutyl-2H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with brominated triazole precursors . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity . The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-cyclobutyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds .

Scientific Research Applications

4-bromo-2-cyclobutyl-2H-1,2,3-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-cyclobutyl-2H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-bromo-2-cyclobutyl-2H-1,2,3-triazole can be compared with other similar compounds, such as:

    4-bromo-2-methyl-2H-1,2,3-triazole: Similar in structure but with a methyl group instead of a cyclobutyl group.

    4-chloro-2-cyclobutyl-2H-1,2,3-triazole: Similar in structure but with a chlorine atom instead of a bromine atom.

The uniqueness of this compound lies in its specific combination of the bromine and cyclobutyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

1808094-57-6

Molecular Formula

C6H8BrN3

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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